molecular formula C23H14F3N3 B2821415 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-47-2

1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2821415
CAS No.: 901265-47-2
M. Wt: 389.381
InChI Key: MUXPIFZMZNTBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of fluorinated quinolines. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts with 1,5- and 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinolines and pyrazoloquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Properties

IUPAC Name

1,3-diphenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPIFZMZNTBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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